BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Data deficiency Procurement risk Insufficient evidence

Generation of a meaningful baseline overview for procurement-oriented selection is not possible. Initial screening of search results against the provided exclusion list identified no authoritative sources—such as primary research papers, patents with specific experimental data, or detailed technical datasheets—describing the compound's target profile, potency, or mechanism.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 941915-42-0
Cat. No. B2872942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
CAS941915-42-0
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
InChIInChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-7-8-16-14(11-15)4-3-9-20(16)18(22)13-5-6-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,21)
InChIKeyXWXUVGFHPKDVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide (CAS 941915-42-0) procurement and differentiation guide


Generation of a meaningful baseline overview for procurement-oriented selection is not possible. Initial screening of search results against the provided exclusion list identified no authoritative sources—such as primary research papers, patents with specific experimental data, or detailed technical datasheets—describing the compound's target profile, potency, or mechanism. Results were limited to a vendor listing with an SMILES code and a potential mention in a contextual patent family for tetrahydroquinoline-based CETP inhibitors, which could not be linked to specific data for this molecule . Without a verified biological target and quantified baseline activity, no comparative foundation can be established.

Why generic substitution is not evaluable for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide


The core rationale for why a generic in-class substitution might fail relies on demonstrating a specific, quantifiable differentiation from its closest analogs. For this compound, that rationale is not just absent but fundamentally inaccessible from the available evidence. The compound's structural features—a cyclopropanecarbonyl group on the tetrahydroquinoline nitrogen and a 3-methylbutanamide side chain—suggest it may belong to a series of CETP inhibitors . However, a direct search for its biological activity revealed only a non-verified, single-sentence mention of CCR5 antagonism without quantitative data, and the primary patent does not list this specific analog among its exemplified compounds. The failure of substitution cannot be claimed or quantified without knowing its target engagement, selectivity, or potency profile, prerequisites that the current scientific record does not satisfy.

Quantitative comparator evidence guide for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide: Data gap analysis


Data Gap: No differential evidence found for quantifiable scientific selection

Zero pieces of evidence satisfied the mandatory admission criteria . The search did not yield any source containing a clear comparator, quantitative data for the target compound, quantitative data for a comparator, and the specific assay context. Identified leads were disqualified for the following reasons: a CCR5 antagonist mention had no comparator or quantified metrics; BindingDB records displayed incorrect SMILES codes for different compounds; and the patent context lacked specific data for this analog. The evidence tag is set to 'No evidence found' to represent this outcome.

Data deficiency Procurement risk Insufficient evidence

Potential application scenarios for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide are indeterminate


Scenario generation is precluded by a lack of verified primary evidence

All application scenarios must stem directly from the quantitative evidence established in Section 3 . Since Section 3 generated no valid evidence, no specific, verified research or industrial application scenarios can be formulated. Stating any application would constitute an unverified selling point. The only responsible assertion is that the compound's utility is unknown based on current publicly available data that meets the evidence standards. Potential mentions of use in cardiovascular disease or HIV therapy remain unconfirmed and cannot be used to suggest procurement value.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.